molecular formula C17H12F3N3O2S B11147199 N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11147199
M. Wt: 379.4 g/mol
InChI Key: GOBDOGFSRUBGIV-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a trifluoromethyl group, and a benzothiazole ring. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The trifluoromethyl group can be introduced via electrophilic substitution using trifluoromethyl iodide in the presence of a strong base. The acetylamino group is then added through acetylation of the amino group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the benzothiazole ring can interact with nucleic acids or proteins, influencing various cellular processes.

Properties

Molecular Formula

C17H12F3N3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H12F3N3O2S/c1-9(24)21-11-3-2-4-12(8-11)22-15(25)10-5-6-13-14(7-10)26-16(23-13)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,25)

InChI Key

GOBDOGFSRUBGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Origin of Product

United States

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